4,4,4-Trifluoro-3-hydroxy-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)butan-1-one
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Overview
Description
4,4,4-Trifluoro-3-hydroxy-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)butan-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxy-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)butan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: Starting with a suitable thiophene precursor, the thiophene ring is functionalized to introduce the necessary substituents.
Introduction of trifluoromethyl groups: This can be achieved through the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Formation of the butan-1-one backbone: The final step involves the construction of the butan-1-one backbone through aldol condensation or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used under inert atmosphere conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 4,4
Properties
CAS No. |
34844-35-4 |
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Molecular Formula |
C10H8F6O2S |
Molecular Weight |
306.23 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-2-methyl-1-thiophen-2-yl-3-(trifluoromethyl)butan-1-one |
InChI |
InChI=1S/C10H8F6O2S/c1-5(7(17)6-3-2-4-19-6)8(18,9(11,12)13)10(14,15)16/h2-5,18H,1H3 |
InChI Key |
KEPRLEYXFMJJGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CS1)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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